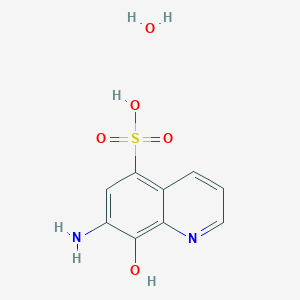

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

Description

Properties

IUPAC Name |

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVUQMSHGMBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the reaction of 5-aminoquinoline with sulfuric acid, followed by treatment with nitrous acid to introduce the sulfonic acid group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of other compounds .

Scientific Research Applications

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate involves its ability to chelate metal ions. This chelation process allows the compound to interact with various biological molecules, affecting their function. The molecular targets include enzymes and other proteins that require metal ions for their activity. The pathways involved in these interactions are often related to the regulation of metal ion concentrations in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with sulfonic acid groups and varying substituents exhibit distinct physicochemical and functional properties. Below is a comparative analysis:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The amino group in this compound may enhance aqueous solubility compared to the nitro- or iodo-substituted analogs. For example, 8-hydroxy-7-iodoquinoline-5-sulfonic acid has poor water solubility (log10ws = -2.20), likely due to its bulky iodine substituent .

- logP Values: The logP (octanol-water partition coefficient) of the iodo derivative (1.792) suggests moderate lipophilicity, whereas the amino-substituted compound is expected to be more hydrophilic due to the -NH₂ group .

- Thermal Stability: The unsubstituted 8-hydroxyquinoline-5-sulfonic acid monohydrate demonstrates high thermal stability (melting point >300°C), a trait likely shared by its amino derivative .

Research Findings and Data Tables

Table 1: Comparative Solubility and Lipophilicity

*Predicted based on functional group contributions.

Table 2: Commercial Availability and Purity

| Compound | Purity | CAS Number | Supplier |

|---|---|---|---|

| This compound | 95% | 467446-71-5 | Combi-Blocks |

| 8-Hydroxyquinoline-5-sulfonic acid monohydrate | 98% | 283158-18-9 | Thermo Scientific |

Biological Activity

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate (often abbreviated as 7-AHQSA) is a compound with significant biological activity, particularly noted for its chelation properties and potential therapeutic applications. This article delves into the biological mechanisms, antimicrobial properties, cytotoxic effects, and various research findings related to this compound.

The primary mechanism of action for 7-AHQSA is its ability to chelate metal ions . This property allows it to interact with essential metal ions in biological systems, which can alter the function of enzymes and other proteins that depend on these metals for their activity. The chelation process is crucial in regulating metal ion concentrations, thereby influencing various biochemical pathways.

Antimicrobial Activity

7-AHQSA exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's effectiveness stems from its ability to disrupt microbial access to essential metal ions, which are vital for their growth and reproduction .

Table 1: Antimicrobial Activity of 7-AHQSA

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 50 μg/mL |

| Candida albicans | Inhibition | 30 μg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, 7-AHQSA has been studied for its cytotoxic effects on cancer cells. Notably, it has shown potential in inducing apoptosis in various cancer cell lines, including HeLa cells. The cytotoxicity is enhanced when the compound forms complexes with transition metals like copper (Cu) and iron (Fe), which have been shown to increase its efficacy against tumor cells .

Case Study: Cytotoxicity Against HeLa Cells

In a study assessing the cytotoxic effects of 7-AHQSA on HeLa cells, various concentrations were tested to determine cell viability using an MTT assay. The results indicated that:

- Control Group: 100% viability

- 50 μg/mL of 7-AHQSA: 75% viability

- 100 μg/mL of Cu(II)-7-AHQSA complex: 40% viability

This significant reduction in cell viability suggests that the compound could be a candidate for further development in cancer therapies .

Applications in Drug Development

The chelating properties and biological activities of 7-AHQSA make it a valuable compound in drug development. It is utilized as a reagent for detecting trace metals and serves as a precursor in synthesizing other bioactive compounds. Its potential applications extend into areas such as:

- Antimicrobial agents : Due to its effectiveness against pathogens.

- Anticancer therapies : Leveraging its cytotoxic properties.

- Industrial applications : Used in manufacturing dyes and fluorescent materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.